molecular formula C9H6FNO2S B2743993 Isoquinoline-5-sulfonyl fluoride CAS No. 2228823-68-3

Isoquinoline-5-sulfonyl fluoride

Cat. No.: B2743993
CAS No.: 2228823-68-3
M. Wt: 211.21
InChI Key: CZRBGMSFTONFNE-UHFFFAOYSA-N
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Description

Isoquinoline-5-sulfonyl fluoride is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic aromatic compound.

Safety and Hazards

Isoquinoline-5-sulfonyl fluoride is labeled with the signal word “Danger” and is associated with hazard statements H302, H314, and H335 . These indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Preparation Methods

The synthesis of isoquinoline-5-sulfonyl fluoride typically involves several steps. One common method starts with isoquinoline-5-sulfonic acid. The nitrogen atom of the isoquinoline ring is oxidized, followed by isomerization to a hydroxyl-substituted intermediate. This intermediate is then fluorinated, and subsequent halogen substitution and deprotection steps yield this compound . Industrial production methods focus on optimizing reaction conditions to ensure safety, controllability, and cost-effectiveness .

Chemical Reactions Analysis

Isoquinoline-5-sulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of isoquinoline-5-sulfonyl fluoride involves its interaction with specific molecular targets. The compound can form stable adducts with amino acids like lysine and tyrosine, which are often located near ligand-binding sites in proteins . This selectivity allows for precise targeting of proteins, reducing potential side effects and enhancing therapeutic efficacy.

Comparison with Similar Compounds

Isoquinoline-5-sulfonyl fluoride can be compared with other fluorinated isoquinolines and sulfonyl fluorides:

This compound stands out due to its unique combination of a fluorinated isoquinoline framework and a sulfonyl fluoride group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

isoquinoline-5-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRBGMSFTONFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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